1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride
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Overview
Description
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H8F3N.HCl.
Preparation Methods
The synthesis of 1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride involves several steps. One common method includes the difluoromethylation of aromatic compounds. This process can be achieved through various techniques, such as electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of metal-based catalysts to transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes .
Chemical Reactions Analysis
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form bonds with various atoms, including carbon, oxygen, nitrogen, and sulfur, through the formation of X–CF2H bonds. This interaction can lead to the modulation of biological processes and the inhibition or activation of specific enzymes and proteins .
Comparison with Similar Compounds
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): This compound is used as a potassium-competitive acid blocker and has applications in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers.
4-(Trifluoromethyl)benzylamine Hydrochloride: This compound has similar chemical properties and is used in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C8H9ClF3N |
---|---|
Molecular Weight |
211.61 g/mol |
IUPAC Name |
[4-(difluoromethyl)-3-fluorophenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-7-3-5(4-12)1-2-6(7)8(10)11;/h1-3,8H,4,12H2;1H |
InChI Key |
BWWBALGFHDPUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)C(F)F.Cl |
Origin of Product |
United States |
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